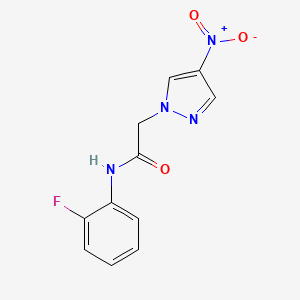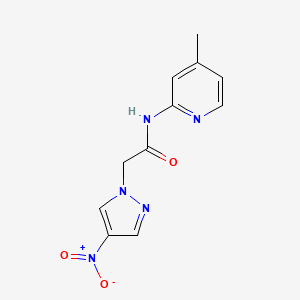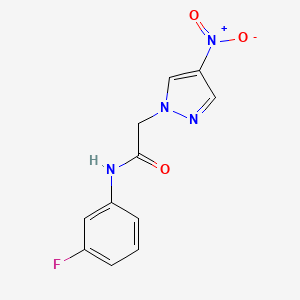![molecular formula C23H20N2O2 B3746476 N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B3746476.png)
N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide
概要
説明
N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
-
Formation of the Quinoline Moiety: : The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. For this compound, the Friedländer synthesis is commonly used, where 2-aminobenzaldehyde reacts with an appropriate ketone in the presence of an acid catalyst to form the quinoline ring .
-
Methylation: : The quinoline derivative is then methylated at the 2-position using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) to form 2-methylquinoline .
-
Formation of the Acetamide Linkage: : The 2-methylquinoline is then reacted with chloroacetic acid to form the corresponding acetamide derivative .
-
Naphthalen-2-yloxy Substitution: : Finally, the acetamide derivative is reacted with naphthalen-2-ol in the presence of a base such as potassium carbonate (K2CO3) to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxide derivatives .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amine derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the naphthalen-2-yloxy group can be replaced with other nucleophiles such as halides or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
-
Chemistry: : The compound is used as an intermediate in the synthesis of other quinoline derivatives with potential pharmaceutical applications .
-
Biology: : It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
-
Medicine: : The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .
-
Industry: : It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
作用機序
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to its potential antitumor activity .
-
Pathways Involved: : The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. By affecting these pathways, it can exert its therapeutic effects .
類似化合物との比較
N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds:
-
2-Methyl-4-quinolinol: : This compound is a precursor in the synthesis of this compound and shares similar structural features .
-
2-(Quinolin-4-yloxy)acetamides: : These compounds are structurally related and have similar biological activities, including antitubercular and antimicrobial properties .
-
2-Arylethenylquinoline Derivatives: : These compounds are used in the treatment of Alzheimer’s disease and share the quinoline core structure .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and diverse biological activities make it a valuable compound for further research and development.
特性
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-12-19(21-8-4-5-9-22(21)25-16)14-24-23(26)15-27-20-11-10-17-6-2-3-7-18(17)13-20/h2-13H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIQZKXCHKDTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chloro-2-methylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746396.png)
![5-[(2-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746402.png)
![5-[(4-fluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746408.png)


![6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3746430.png)
![7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3746431.png)
![ETHYL 2-{4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE](/img/structure/B3746434.png)
![4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide](/img/structure/B3746435.png)
![3,4-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide](/img/structure/B3746449.png)

![5-[(4-CHLOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B3746465.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B3746467.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3746475.png)
